molecular formula C9H13NO2 B6593069 5,5-Dicyclopropyl-1,3-oxazolidin-2-one CAS No. 35200-91-0

5,5-Dicyclopropyl-1,3-oxazolidin-2-one

Cat. No.: B6593069
CAS No.: 35200-91-0
M. Wt: 167.20 g/mol
InChI Key: NIYHYQZQAWFWMW-UHFFFAOYSA-N
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Description

5,5-Dicyclopropyl-1,3-oxazolidin-2-one is an organic compound with the chemical formula C10H15NO2. It is a member of the oxazolidinone class, which is known for its unique chemical structure and significant biological activities . This compound is characterized by the presence of two cyclopropyl groups attached to the oxazolidinone ring, making it a distinctive molecule in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxazolidin-2-ones, including 5,5-Dicyclopropyl-1,3-oxazolidin-2-one, can be achieved through various methods . One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots . This method is efficient and versatile, allowing for the gram-scale preparation of oxazolidinones .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dicyclopropyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the oxazolidinone ring, which is a popular heterocycle framework in synthetic organic chemistry .

Common Reagents and Conditions: Common reagents used in the reactions of oxazolidinones include hypervalent iodine compounds, sodium hydride, and triazabicyclodecene . The conditions for these reactions typically involve room temperature or slightly elevated temperatures, depending on the specific reaction .

Major Products: The major products formed from the reactions of this compound include various substituted oxazolidinones, which are valuable intermediates in the synthesis of biologically active compounds .

Scientific Research Applications

5,5-Dicyclopropyl-1,3-oxazolidin-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antibacterial activity, making them valuable in the development of new antibiotics . Additionally, this compound is used in the synthesis of various pharmaceuticals and as a key intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of 5,5-Dicyclopropyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways . This action prevents the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5,5-Dicyclopropyl-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring structure but differ in their substituents and specific biological activities .

Uniqueness: What sets this compound apart from other oxazolidinones is the presence of two cyclopropyl groups attached to the oxazolidinone ring. This unique structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

5,5-dicyclopropyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-8-10-5-9(12-8,6-1-2-6)7-3-4-7/h6-7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYHYQZQAWFWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CNC(=O)O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305789
Record name 5,5-dicyclopropyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35200-91-0
Record name NSC171678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dicyclopropyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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